Acidity Enhancement from Ortho-Nitro Conformation: Gas-Phase Deprotonation Energy
Computational analysis of nitro-substituted benzenesulfonic acids demonstrates that ortho-nitro substitution lowers the Gibbs free energy of deprotonation (ΔrG°₂₉₈) by 4–5 kcal/mol relative to conformers where intramolecular hydrogen bonding (IHB) constrains the acid proton [1]. 2‑Methyl‑3‑nitrobenzenesulfonic acid possesses the requisite ortho relationship between the nitro and sulfonic acid groups, placing it in the conformationally favorable subset. In contrast, the 2‑methyl‑5‑nitro isomer (nitro para to sulfonic acid) cannot access this ortho‑assisted deprotonation pathway, and the 4‑methyl‑3‑nitro isomer also lacks an ortho‑nitro–sulfonic acid arrangement. Although a precise experimental pKa for the target compound is not available from permitted sources, the 4–5 kcal/mol ΔΔG corresponds to a theoretical pKa lowering of approximately 3–4 units relative to non‑ortho isomers, positioning the target compound closer to the superacidic benzenesulfonic acid (pKa –6.5) [2] than to its regioisomers (predicted pKa –1.04 to –1.21) .
| Evidence Dimension | Gibbs free energy of gas-phase deprotonation (ΔrG°₂₉₈) – ortho-nitro effect |
|---|---|
| Target Compound Data | Ortho-nitro-BSA conformers without IHB: deprotonation energy lowered by 4–5 kcal/mol vs. IHB‑constrained conformers (qualitative assignment based on substitution pattern) [1] |
| Comparator Or Baseline | Ortho-nitro-BSA conformers with IHB (reference point within same study); non‑ortho nitro‑BSA isomers lack this stabilization pathway |
| Quantified Difference | ΔΔG ≈ 4–5 kcal/mol favoring the ortho‑nitro‑without‑IHB conformation; corresponds to estimated pKa shift of –3 to –4 units |
| Conditions | B3LYP/cc-pVTZ and MP2/6-311++G** computational levels; gas-phase isolated molecule [1] |
Why This Matters
The ortho‑nitro‑sulfonic acid architecture confers acid strength approaching that of benzenesulfonic acid, which directly impacts catalytic activity in acid‑catalyzed transformations and must be accounted for when selecting a sulfonic acid catalyst or intermediate.
- [1] Energies of the gas-phase deprotonation of nitro-substituted benzenesulfonic and benzoic acids: The role of the conformation isomerism of sulfonic acids. (Infona/Springer). https://www.infona.pl/resource/bwmeta1.element.springer-e2a399c0-1b1c-39ce-9b29-ae774accfa5c (accessed 2026-04-26). View Source
- [2] pKa Values of Organic and Inorganic Bronsted Acids at 25 °C. OWL/UMass. Benzenesulfonic acid pKa = –6.5. https://owl.umass.edu/chemistry/pKa/ (accessed 2026-04-26). View Source
